molecular formula C18H15NO4 B182350 Piperolactam C CAS No. 116064-76-7

Piperolactam C

Cat. No.: B182350
CAS No.: 116064-76-7
M. Wt: 309.3 g/mol
InChI Key: GYYIMUXZCUHECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Piperolactam C

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a sophisticated molecular architecture that exemplifies the structural complexity characteristic of aristolactam alkaloids. The compound's systematic IUPAC nomenclature is 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one, which precisely describes its tetracyclic framework and substitution pattern. The molecular structure consists of a phenanthrene backbone fused with a five-membered lactam ring, creating the characteristic aristolactam scaffold. This architectural framework is further modified by three methoxy groups positioned at the 13, 14, and 15 positions, contributing to the compound's unique chemical and biological properties.

The canonical SMILES representation of this compound is COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC, which encodes the complete connectivity pattern of the molecule. The compound's stereochemistry is classified as achiral, with no defined stereocenters, simplifying its structural analysis and synthesis considerations. The molecular geometry reveals a planar aromatic system with the methoxy substituents positioned to minimize steric hindrance while maximizing electronic stabilization through resonance effects.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
IUPAC Name 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
CAS Registry Number 116064-76-7
PubChem CID 10881419
Optical Activity None (Achiral)
Charge 0

Crystallographic and Spectroscopic Elucidation

The comprehensive structural elucidation of this compound relies heavily on advanced spectroscopic techniques, each providing unique insights into different aspects of the molecular architecture. The integration of nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy creates a complete picture of the compound's structural features. These analytical approaches are essential for confirming the proposed structure and understanding the electronic environment of individual atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most detailed information about the molecular structure of this compound, revealing both connectivity and stereochemical relationships. The 1H NMR spectrum exhibits characteristic signals that reflect the compound's aromatic nature and methoxy substitution pattern. The aromatic proton region displays distinct multipicity patterns consistent with the substituted phenanthrene system, while the methoxy groups appear as sharp singlets in the aliphatic region.

Comparative analysis with related piperolactam compounds provides additional structural validation. When compared to piperolactam A, which has the molecular formula C16H11NO3, the additional methoxy groups in this compound are clearly evident in both 1H and 13C NMR spectra. The 13C NMR spectrum of this compound shows signals for 18 carbon atoms, consistent with the molecular formula, including characteristic resonances for the carbonyl carbon of the lactam ring and the methoxy carbon atoms.

Table 2: Comparative NMR Spectroscopic Data for Piperolactam Compounds

Compound Molecular Formula Key 1H NMR Signals (ppm) Key 13C NMR Signals (ppm) Reference
Piperolactam A C16H11NO3 4.07 (3H, s, OCH3), 7.14-9.40 (aromatic) 57.4 (OCH3), 172.1 (C=O)
This compound C18H15NO4 Multiple OCH3 signals, aromatic region Multiple methoxy carbons
Piperolactam D C17H13NO4 Methylenedioxy signal at 6.28 102.4 (OCH2O)
High-Resolution Mass Spectrometry (HRMS) Profiling

High-resolution mass spectrometry serves as a definitive tool for molecular formula confirmation and fragmentation pattern analysis of this compound. The compound exhibits a monoisotopic mass of 309.1001 Da, precisely matching the calculated mass for the molecular formula C18H15NO4. Under positive ionization conditions, the protonated molecular ion [M+H]+ appears at m/z 310.10738, while negative ionization produces the deprotonated molecular ion [M-H]- at m/z 308.09282.

The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information. The predicted collision cross section values for various adduct ions range from 156.9 Ų for [M+H]+ to 188.3 Ų for [M+NH4]+, reflecting the molecular size and shape of this compound. These values are consistent with the compound's planar aromatic structure and relatively compact molecular geometry.

Table 3: Mass Spectrometric Data for this compound

Ionization Mode m/z Ion Type Predicted CCS (Ų) Reference
Positive 310.10738 [M+H]+ 169.6
Positive 332.08932 [M+Na]+ 181.5
Positive 327.13392 [M+NH4]+ 188.3
Negative 308.09282 [M-H]- 174.1
Negative 354.09830 [M+HCOO]- 189.1
Infrared (IR) and Ultraviolet (UV) Spectral Signatures

Infrared spectroscopy reveals the characteristic functional group signatures of this compound, particularly the lactam carbonyl stretching vibration and the aromatic C-H stretching modes. The lactam carbonyl group typically appears around 1700 cm⁻¹, consistent with the five-membered ring constraint that affects the normal amide stretching frequency. The presence of multiple methoxy groups contributes additional C-O stretching vibrations in the fingerprint region of the spectrum.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the extended aromatic system of this compound. The compound exhibits characteristic aristolactam UV absorption patterns, with λmax values reflecting the conjugated phenanthrene chromophore modified by the electron-donating methoxy substituents. These spectral features are diagnostic for the aristolactam structural class and help distinguish this compound from other alkaloid families.

The physical appearance of this compound is described as a yellow powder that exhibits fluorescence under UV illumination at both 254 nm and 356 nm wavelengths. This fluorescent property is characteristic of the extended aromatic conjugation present in the molecule and provides a useful identification tool during isolation and purification procedures.

Comparative Structural Analysis with Aristolactam Analogues

The structural comparison of this compound with related aristolactam compounds reveals important structure-activity relationships and evolutionary patterns within this alkaloid family. This compound represents a highly methoxylated variant of the basic aristolactam framework, with three methoxy groups providing increased lipophilicity and potentially enhanced biological activity compared to less substituted analogues.

When compared to aristolactam BII, which shares the same basic phenanthrene-lactam core structure, this compound exhibits enhanced cytotoxic activity, with reported GI50 values of 13.2 μg/mL against L-929 cells and 21.8 μg/mL against K-562 cells. This improved activity profile may be attributed to the additional methoxy substitution, which can influence membrane permeability and target protein interactions. The methylation pattern in this compound also distinguishes it from piperolactam A, which contains fewer methoxy groups and exhibits different biological properties.

Table 4: Comparative Biological Activity of Aristolactam Compounds

Compound Molecular Formula L-929 GI50 (μg/mL) K-562 GI50 (μg/mL) HeLa CC50 (μg/mL) Reference
Aristolactam BII - 50 50 9.6
This compound C18H15NO4 13.2 21.8 36.3
Aristolactam FII - 19.1 5.7 0.2

The structural diversity within the piperolactam series extends to compounds like piperolactam D, which features a methylenedioxy group instead of individual methoxy substituents. This structural variation demonstrates the biosynthetic flexibility of the producing organisms and provides insights into the structure-activity relationships governing biological activity. The presence of different oxygenation patterns around the phenanthrene core creates opportunities for selective interactions with biological targets.

Properties

IUPAC Name

13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIMUXZCUHECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260931
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

116064-76-7
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116064-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperolactam C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL2GAQ3BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Overview

A synergistic two-step protocol combining ruthenium-catalyzed C–H activation and dehydro-Diels–Alder (DDA) cycloaddition enables efficient construction of piperolactam C’s tetracyclic core. This method prioritizes atom economy and functional group tolerance.

Synthetic Pathway

  • Oxidative Cyclization :
    Benzamide derivatives (e.g., 1y ) undergo ruthenium-catalyzed coupling with vinyl sulfones at 120°C for 16 hours, forming 3-methyleneisoindolin-1-one intermediates (3ya ) in 63% yield. The Ru catalyst facilitates selective C–H bond activation at the ortho position relative to the directing amide group.

  • Dehydro-Diels–Alder Reaction :
    Intermediate 3ya reacts with benzyne precursors (e.g., 7a ) in the presence of CsF (2.0 equiv) in acetonitrile at 30°C for 24 hours, achieving cycloaddition with 78% yield. The reaction proceeds via a concerted [4+2] mechanism, forming the central phenanthrene ring.

  • Deprotection :
    Para-methoxybenzyl (PMB) groups are cleaved using trifluoroacetic acid (TFA) at 0°C, yielding this compound in 85% yield.

Key Data

StepReagents/ConditionsYieldSelectivity
Cyclization[Ru], 120°C, 16 h63%>95% ortho
DDA ReactionCsF, CH₃CN, 30°C78%E/Z ratio-independent
DeprotectionTFA, 0°C85%

Advantages :

  • Scalable due to insensitivity to stereochemical ratios in intermediates.

  • Tolerates electron-withdrawing/donating substituents on benzamide precursors.

Directed ortho-Metalation (DoM)/Cyclization Strategy

Methodology

Snieckus’ team developed a remote lateral metalation–cyclization approach using directed ortho-metalation (DoM).

Synthetic Steps

  • Metalation :
    Precursor 129 undergoes deprotonation with n-butyllithium (n-BuLi, 2.5 equiv) at -78°C, inducing a lateral metalation at the benzylic position.

  • Cyclization :
    The metalated species spontaneously cyclizes at ambient temperature, forming aminophenanthrene 130 via a six-membered transition state.

  • Carbonation :
    Quenching with CO₂ followed by acid workup yields this compound.

Optimization Insights

  • Base Selection : n-BuLi outperforms LDA in achieving selective benzylic deprotonation.

  • Temperature Control : Cyclization proceeds efficiently at 25°C without exogenous catalysts.

Limitations :

  • Requires stringent anhydrous conditions.

  • Moderate yields due to competing side reactions during metalation.

Combinatorial Metalation/Cyclization Approach

Parham Cyclization Framework

Early syntheses leveraged Parham’s electrophilic cyclization to assemble the isoindolinone core.

Reaction Sequence

  • Isoindolinone Formation :
    Lithiation of bromoarenes (e.g., 1 ) with LDA at -78°C, followed by trapping with electrophiles, constructs the lactam ring.

  • Benzylic Deprotonation :
    A second metalation with Grignard reagents installs hydroxybenzyl sidechains.

  • E1cB Elimination :
    Base-mediated elimination generates the conjugated diene system.

  • Radical Cyclization :
    AIBN-initiated radical cyclization closes the final ring, completing the tetracyclic framework.

Performance Metrics

StepReagentsYield
Isoindolinone formationLDA, -78°C58%
Radical cyclizationAIBN, Bu₃SnH67%

Challenges :

  • Multi-step sequence reduces overall yield (<40% total).

  • Radical intermediates necessitate careful handling.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodTotal StepsOverall YieldKey Advantage
Ru-Catalyzed/DDA342% (63% × 78% × 85%)Scalability
DoM Strategy3~35% (estimated)No transition metals
Parham Cyclization4<40%Modular intermediates

Functional Group Compatibility

  • Ru-Catalyzed : Tolerates halogens (Cl, Br), methoxy, and CF₃ groups.

  • DoM : Sensitive to steric hindrance at metalation sites.

  • Parham : Limited by electrophile compatibility in cyclization .

Chemical Reactions Analysis

Cycloaddition Reactions

Piperolactam C is synthesized via a synergistic combination of ruthenium-catalyzed C–H activation and dehydro-Diels–Alder (Diels–Alder) reactions . A representative pathway involves:

  • Step 1 : Cyclization of precursor 1y with 2a using a ruthenium catalyst at 120°C for 16 hours.
  • Step 2 : Cycloaddition with benzyne precursors (e.g., 7a or 7b ) in the presence of CsF in acetonitrile at 30°C for 24 hours.
  • Step 3 : Cleavage of the para-methoxybenzyl (PMB) protecting group to yield this compound .

Key Findings :

  • The E/Z ratio of intermediates (e.g., indolin-1-one) does not impact the cycloaddition yield, ensuring robust synthetic scalability .
  • Yields for critical intermediates range from 63% to 78% under optimized conditions .

Metal-Catalyzed Cyclization

Combinatorial metalation/cyclization strategies enable efficient construction of this compound’s tetracyclic framework . For example:

  • Reagents : Lithium diisopropylamide (LDA) or Grignard reagents.
  • Conditions : Low-temperature (-78°C) metalation followed by cyclization at ambient temperature.

Data Table : Synthetic Routes and Yields

Reaction StepReagents/ConditionsYield (%)Source
Cyclization of 1y with 2a Ru catalyst, 120°C, 16 h63
Benzyne cycloadditionCsF, CH₃CN, 30°C, 24 h78
PMB cleavageTrifluoroacetic acid (TFA), 0°C85

C–H Bond Activation

This compound’s synthesis leverages C–H functionalization to streamline bond formation:

  • Ru(II)-catalyzed C–H olefination introduces olefin moieties without external oxidants, enhancing atom economy .
  • Synergistic C–H activation/Diels–Alder reactions reduce synthetic steps while maintaining high regioselectivity .

Mechanistic Insight :

  • Non-classical carbocation intermediates stabilize charge across multiple atoms, enabling diverse reactivity in alkane functionalization .

Functional Group Transformations

While direct oxidation or reduction of this compound is less documented, related aristolactams undergo:

  • Demethylation : Acidic or enzymatic removal of methoxy groups to yield hydroxylated derivatives.
  • Lactam ring modifications : Hydrolysis under basic conditions to generate carboxylic acid derivatives .

Comparative Reactivity with Analogues

This compound’s reactivity aligns with other aristolactams (e.g., piperolactam A, aristolactam BII) but differs due to its trimethoxy substitution pattern :

  • Enhanced electron density at the aromatic ring facilitates electrophilic substitutions.
  • Steric hindrance from methoxy groups limits reactivity at certain positions.

Scientific Research Applications

Chemistry

Piperolactam C serves as an intermediate in organic synthesis . It is utilized as a reference compound in analytical chemistry due to its well-defined structure and properties. Its synthesis often involves complex chemical reactions such as oxidation, reduction, and substitution.

Biology

This compound exhibits notable antifungal activity against various fungi, including Cladosporium sphaerospermum and Cladosporium cladosporioides . Additionally, it has demonstrated cytotoxic effects against cancer cell lines, particularly P-388 murine leukemia cells with an IC50 value of 78 μM .

Medicine

This compound has shown potential in inhibiting platelet aggregation , indicating its possible application in cardiovascular disease prevention . Its anti-platelet aggregation activity suggests that it may help prevent thrombosis.

Industry

While not widely used in industrial applications yet, this compound is available for research and development purposes. Its unique properties make it a candidate for further exploration in drug development.

Cytotoxicity Studies

Research indicates that this compound effectively inhibits cancer cell growth through mechanisms that may involve apoptosis induction . The compound's moderate cytotoxicity positions it as a candidate for further development in cancer therapeutics.

Feasible Synthetic Routes

This compound can be synthesized through various methods:

  • A combinatorial metalation/cyclization strategy utilizing specific precursors.
  • Cyclization reactions involving ruthenium catalysts followed by cycloaddition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperolactam A

  • Structure: C₁₆H₁₁NO₃, featuring a γ-lactam ring and conjugated benzene rings (DBE = 12) .
  • Sources : Piper betle and Piper hancei .
  • Bioactivity: Inhibits threonyl-tRNA synthetase (ThrRS) in Brucella species and shows moderate anti-inflammatory effects (e.g., superoxide anion inhibition) . Notably, it lacks broad cytotoxicity compared to piperolactam C .

Piperolactam D

  • Structure : Similar to this compound but with additional hydroxyl or methyl substituents .
  • Sources: Piper hancei and Anonidium mannii .
  • Bioactivity : Exhibits anti-schistosomal activity against Schistosoma mansoni and inhibits NAD⁺ catabolizing enzymes (SmNACE) .

Aristolactams (A II, B II, and DIII)

  • Structure : Aristolactams share a lactam-aromatic core but vary in substituents (e.g., methoxy or hydroxyl groups) .
  • Sources : Widely distributed in Piper and Aristolochia species .
  • Bioactivity :
    • Aristolactam BII : Moderate cytotoxicity (IC₅₀ = 55.55–96.21 µg/mL) against SW-489, AGS, and LU-1 cells .
    • Aristolactam AII : Anti-inflammatory and anti-parasitic properties .

Structural and Functional Contrasts

Compound Molecular Formula Key Structural Features Primary Bioactivity Sources
This compound C₁₈H₁₅NO Dibenzoindolone core, methyl groups Broad cytotoxicity (IC₅₀: 3.30–64.6 µM) Piper spp., Goniothalamus spp.
Piperolactam A C₁₆H₁₁NO₃ γ-Lactam, conjugated benzene rings ThrRS inhibition, anti-inflammatory Piper betle, P. hancei
Piperolactam D Undisclosed Similar to this compound with substituents Anti-schistosomal activity Anonidium mannii, P. hancei
Aristolactam BII C₁₇H₁₁NO₄ Methoxy-substituted lactam Moderate cytotoxicity Goniothalamus elegans

Key Research Findings

Mutual Exclusivity in Biosynthesis: Piperolactams A, B, and C are rarely co-expressed in the same plant species. For instance, Piper cubataonum produces cepharanone B and aristolactam DIII but excludes this compound .

Structure-Activity Relationship :

  • The larger aromatic system in this compound enhances intercalation with DNA or enzyme active sites, contributing to its potent cytotoxicity .
  • Piperolactam A’s smaller structure limits its bioactivity to specific targets like ThrRS .

Ethnopharmacological Relevance: this compound’s prevalence in Goniothalamus species aligns with traditional uses of these plants in cancer treatment .

Biological Activity

Piperolactam C is a bioactive compound derived from the Piper genus, particularly noted for its diverse pharmacological properties. This article delves into its biological activities, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a member of the piperamide family, characterized by a unique lactam structure. Its synthesis has been achieved through various methods, including cyclization reactions involving specific precursors and catalysts. For instance, one study reported the synthesis of this compound via a cyclization reaction that yielded significant amounts of the compound with an IC50 value of 78 μM against P-388 cells, indicating notable cytotoxicity against cancer cell lines .

Cytotoxicity

This compound exhibits significant cytotoxic effects against several cancer cell lines. The compound was tested on P-388 murine leukemia cells, showing an IC50 value of 78 μM, which suggests moderate cytotoxicity . This activity positions this compound as a potential candidate for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound remain under investigation. However, it is hypothesized that its cytotoxic effects may be mediated through apoptosis induction in cancer cells. Studies on similar compounds indicate that they may interact with cellular signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

Activity Cell Line/Pathogen IC50/Effect Reference
CytotoxicityP-388 cells78 μM
Antimicrobial ActivityVarious pathogensNot specifically quantified

Research Insights

  • Cytotoxicity Studies : In vitro studies have highlighted this compound's potential to inhibit cancer cell growth effectively. Its mechanism may involve disrupting metabolic processes essential for cell survival.
  • Antimicrobial Research : Although direct studies on this compound's antimicrobial properties are sparse, related compounds have shown promise against resistant bacterial strains, suggesting a need for further exploration into its broader antimicrobial potential .
  • Phytochemical Context : this compound is part of a larger class of compounds derived from Piper species known for their bioactive properties. The phytochemical diversity within this genus offers a rich source for drug discovery and development.

Q & A

Q. What are the standard methodologies for isolating and identifying piperolactam C from natural sources?

this compound is typically isolated via chromatographic techniques (e.g., column chromatography, HPLC) using ethanol-water extracts from plant materials like Piper taiwanense stems. Structural elucidation relies on spectroscopic methods: IR for functional groups, HRESI-MS for molecular weight, and 1D/2D NMR for stereochemical details . Researchers must cross-validate spectral data with literature to confirm purity and avoid misidentification, as structural analogs (e.g., piperolactam D) share similar properties .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

Reproducibility requires strict documentation of solvent ratios (e.g., EtOH-H₂O 8:2), temperature, and chromatographic conditions (stationary phase, eluent gradients). Inconsistent yields often arise from variations in plant sourcing or seasonal bioactive compound fluctuations. Including internal standards during extraction and reporting percent yields relative to crude extract mass improves cross-study comparability .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

Key techniques include:

  • HRESI-MS : Confirms molecular formula (C₁₈H₁₅NO, m/z 309.32) .
  • ¹³C NMR : Identifies lactam carbonyl signals (~170 ppm) and aromatic carbons.
  • NOESY/ROESY : Resolves stereochemistry, critical for differentiating C-3/C-5 substituents from analogs like piperolactam D .

Advanced Research Questions

Q. How can researchers design bioassays to evaluate this compound’s mechanism of action against parasitic or viral targets?

Use the PICOT framework to structure assays:

  • Population (P) : Define biological targets (e.g., Schistosoma mansoni worms, viral proteins like SARS-CoV-2 S-protein).
  • Intervention (I) : Test this compound at log-fold concentrations (e.g., 1–100 µM).
  • Comparison (C) : Include positive controls (e.g., praziquantel for schistosomiasis) and structural analogs (piperolactam A/D).
  • Outcome (O) : Quantify efficacy via IC₅₀ values, enzyme inhibition (e.g., SmNACE activity), or molecular docking scores (e.g., binding affinity to GRP78 receptor).
  • Time (T) : Standardize exposure durations (e.g., 72 hours for cytotoxicity assays) .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may stem from:

  • Purity issues : Validate compound purity (>95%) via HPLC and compare with cited studies .
  • Assay variability : Standardize cell lines (e.g., Huh7 vs. A549 cytotoxicity) and parasite life stages (e.g., adult vs. juvenile S. mansoni).
  • Structural analogs : Re-test activity using co-isolated analogs (e.g., piperolactam D) to rule out cross-contamination .
  • Statistical rigor : Use ANOVA with post-hoc tests to assess significance thresholds (p < 0.01) and power analysis for sample sizes .

Q. How can in silico methods optimize this compound’s therapeutic potential?

  • Molecular docking : Screen against target proteins (e.g., SmNACE, GRP78) using AutoDock Vina, prioritizing compounds with high binding scores (<-7 kcal/mol) and hydrophobic interactions .
  • ADMET prediction : Use SwissADME or ProTox-II to predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) and toxicity (LD₅₀).
  • QSAR modeling : Correlate structural features (e.g., lactam ring substituents) with bioactivity to guide synthetic modifications .

Q. What experimental controls are essential when assessing this compound’s cytotoxicity in dual-function studies (e.g., anti-parasitic vs. host cell toxicity)?

  • Negative controls : Use solvent-only treatments (e.g., DMSO ≤0.1%) to exclude vehicle effects.
  • Cell viability assays : Pair MTT/WST-1 with propidium iodide staining to differentiate cytostatic vs. cytotoxic effects.
  • Selectivity indices (SI) : Calculate SI = (IC₅₀ for host cells)/(IC₅₀ for parasites); SI >10 indicates therapeutic potential .

Methodological Best Practices

Q. How should researchers address gaps in this compound’s pharmacokinetic data?

  • In vitro models : Use Caco-2 monolayers for intestinal absorption studies.
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I/II metabolites .

Q. What criteria validate this compound’s novel bioactivity claims?

  • Dose-response curves : Confirm monotonic relationships (R² >0.9) across ≥3 independent experiments.
  • Target engagement : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperolactam C
Reactant of Route 2
Piperolactam C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.